molecular formula C14H17NO3 B15306620 Benzyl 3-acetylpyrrolidine-1-carboxylate

Benzyl 3-acetylpyrrolidine-1-carboxylate

Cat. No.: B15306620
M. Wt: 247.29 g/mol
InChI Key: XHVFDUONNFLXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-acetylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of benzyl and acetyl groups attached to the pyrrolidine ring. It is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-acetylpyrrolidine-1-carboxylate typically involves the reaction of 3-pyrroline with benzyl chloroformate under basic conditions . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-acetylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Benzyl 3-acetylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-acetylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The acetyl group can participate in acetylation reactions, modifying the activity of target proteins. The benzyl group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: Benzyl 3-acetylpyrrolidine-1-carboxylate is unique due to the presence of both benzyl and acetyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl 3-acetylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H17NO3/c1-11(16)13-7-8-15(9-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3

InChI Key

XHVFDUONNFLXKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.